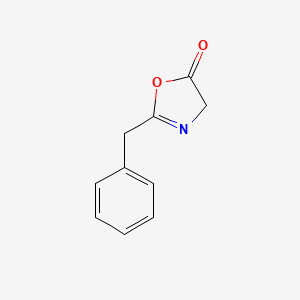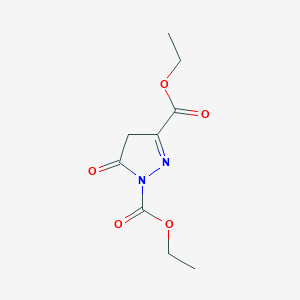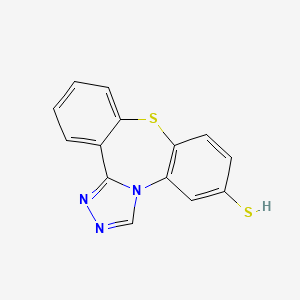
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol is a heterocyclic compound that features a unique fusion of benzene, triazole, and thiazepine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol typically involves multi-step organic reactions. Common starting materials include benzene derivatives, triazole precursors, and thiazepine intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or thiazepine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the benzene rings.
科学的研究の応用
Chemistry
In chemistry, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
作用機序
The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
- Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-amine
- Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-oxide
- Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-methyl
Uniqueness
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and interactions. This distinguishes it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.
特性
CAS番号 |
122033-04-9 |
|---|---|
分子式 |
C14H9N3S2 |
分子量 |
283.4 g/mol |
IUPAC名 |
13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaene-17-thiol |
InChI |
InChI=1S/C14H9N3S2/c18-9-5-6-13-11(7-9)17-8-15-16-14(17)10-3-1-2-4-12(10)19-13/h1-8,18H |
InChIキー |
GZARPHHQXRHNDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


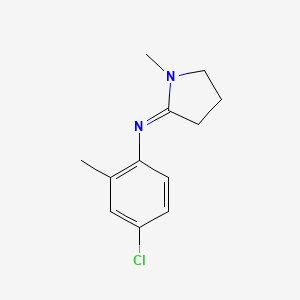
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
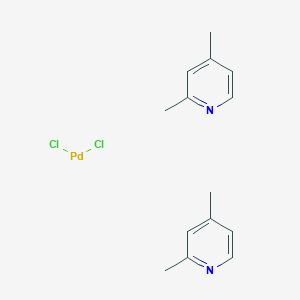
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
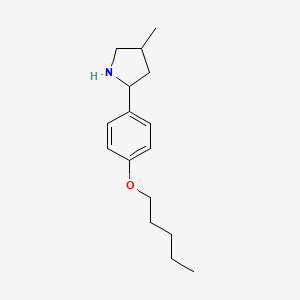
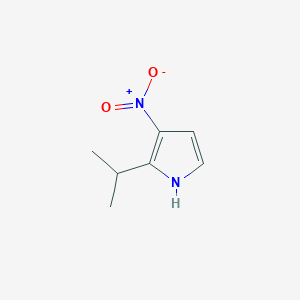
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
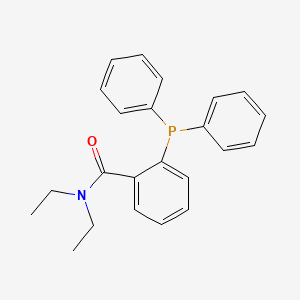
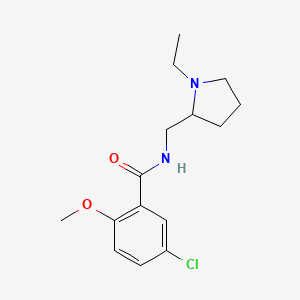
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
